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Compound of Interest

Compound Name: Lsd1-IN-24

Cat. No.: B10861377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the medicinal chemistry,

optimization, and biological activity of Lsd1-IN-24, a potent inhibitor of Lysine-Specific

Demethylase 1 (LSD1).

Introduction to LSD1 and Lsd1-IN-24
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl

groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its

dysregulation is implicated in the pathogenesis of various cancers, making it a compelling

target for therapeutic intervention.[1] Lsd1-IN-24 (also identified as compound 3s) is a novel,

potent, and selective LSD1 inhibitor based on a phenothiazine scaffold.[2] It was developed

from the antipsychotic drug chlorpromazine, which was identified as a weak LSD1 inhibitor.[2]

Through a focused medicinal chemistry effort, Lsd1-IN-24 emerged as a lead compound with

significantly improved potency.[2]

Medicinal Chemistry and Optimization
The development of Lsd1-IN-24 involved the synthesis and evaluation of a series of

phenothiazine derivatives to establish a clear structure-activity relationship (SAR). The

optimization strategy focused on modifications at the terminal amino group of the alkyl chain

attached to the phenothiazine core.
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Structure-Activity Relationship (SAR)
The SAR study of the phenothiazine series revealed several key insights that guided the

optimization towards Lsd1-IN-24. The data from the primary study is summarized in the table

below.
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Compound R Group IC50 (μM)

Chlorpromazine -N(CH₃)₂ 5.135

3a -NH₂ 1.832

3b -NHCH₃ 1.254

3c -N(CH₂CH₃)₂ 3.216

3d -NH(CH₂)₂CH₃ 0.987

3e -NHCH(CH₃)₂ 1.563

3f -NH-cyclopropyl 0.854

3g -NH-cyclobutyl 0.765

3h -NH-cyclopentyl 0.652

3i -NH-cyclohexyl 0.531

3j Piperidin-1-yl 2.876

3k Morpholino 4.129

3l 4-Methylpiperazin-1-yl 3.548

3m -NH-phenyl 0.487

3n -NH(4-fluorophenyl) 0.412

3o -NH(4-chlorophenyl) 0.389

3p -NH(4-bromophenyl) 0.354

3q -NH(4-iodophenyl) 0.315

3r -NH(4-methylphenyl) 0.453

3s (Lsd1-IN-24) -NH(4-(trifluoromethyl)phenyl) 0.247

Data extracted from the primary research article on Lsd1-IN-24.[2]

The SAR data indicates that:
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Primary and secondary amines at the terminal position are generally more potent than

tertiary amines.

Cycloalkyl substituents on the terminal amine show increasing potency with ring size, with

the cyclohexyl group being the most favorable among those tested.

Aromatic substituents on the terminal amine significantly enhance potency.

Electron-withdrawing groups on the phenyl ring, particularly at the para position, lead to a

substantial increase in inhibitory activity, with the trifluoromethyl group in Lsd1-IN-24 being

the most effective.

Synthesis of Lsd1-IN-24 (Compound 3s)
The synthesis of Lsd1-IN-24 and its analogs is a multi-step process starting from commercially

available phenothiazine. A generalized synthetic workflow is depicted below.

Phenothiazine 2-Chloro-10H-phenothiazine
NCS, AcOH

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
1,3-dichloropropane, NaH, DMF

10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile
CuCN, DMF

10-(3-Aminopropyl)-10H-phenothiazine-2-carbonitrile
LiAlH4, THF

Lsd1-IN-24 (3s)
1-bromo-4-(trifluoromethyl)benzene, Pd2(dba)3, BINAP, t-BuONa, Toluene

Click to download full resolution via product page

Synthetic workflow for Lsd1-IN-24.

Biological Activity and Mechanism of Action
Lsd1-IN-24 exhibits potent and selective inhibition of LSD1, leading to downstream effects on

gene expression and cellular function, particularly in the context of cancer immunology.

In Vitro and In Vivo Efficacy
Lsd1-IN-24 has demonstrated significant biological activity in both in vitro and in vivo models.
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Assay Type Model Key Findings Reference

In Vitro LSD1

Inhibition

Recombinant human

LSD1
IC50 = 0.247 μM [2]

Cell-Based Assay
BGC-823 and MFC

gastric cancer cells

Downregulation of

PD-L1 expression
[2]

T-Cell Killing Assay

Co-culture of gastric

cancer cells and T-

cells

Enhanced T-cell

mediated cytotoxicity
[2]

In Vivo Xenograft

Model

MFC tumor-bearing

mice

Significant tumor

growth inhibition
[2]

Proposed Signaling Pathway
Lsd1-IN-24's mechanism of action involves the inhibition of LSD1's demethylase activity, which

in turn leads to the downregulation of Programmed Death-Ligand 1 (PD-L1) expression on

cancer cells. This reduction in PD-L1 enhances the cytotoxic response of T-cells against the

tumor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://www.benchchem.com/product/b10861377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell Microenvironment

Lsd1-IN-24

LSD1

Inhibition

Histone Demethylation
(H3K4me1/2)

PD-L1 Expression

Suppression

T-Cell Killing of
Tumor Cell

Inhibition

Tumor Cell T-Cell

Click to download full resolution via product page

Proposed signaling pathway of Lsd1-IN-24.

Experimental Protocols
In Vitro LSD1 Inhibition Assay
This assay is designed to measure the enzymatic activity of LSD1 and the inhibitory potential of

compounds like Lsd1-IN-24. A common method is a horseradish peroxidase (HRP)-coupled

assay.[2][3]

Materials:
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Recombinant human LSD1 enzyme

Dimethylated H3K4 peptide substrate

Horseradish peroxidase (HRP)

Amplex Red reagent

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

96-well microplate

Procedure:

Prepare serial dilutions of the test compound (Lsd1-IN-24) in assay buffer.

In a 96-well plate, add the LSD1 enzyme to each well, followed by the test compound

dilutions.

Incubate the plate at room temperature for a specified pre-incubation period (e.g., 15

minutes).

Initiate the demethylation reaction by adding the H3K4 peptide substrate to each well.

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

Stop the reaction and detect the hydrogen peroxide produced using the HRP/Amplex Red

system.

Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 530/590

nm).

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular PD-L1 Expression Assay
This protocol outlines the measurement of PD-L1 protein levels in cancer cells following

treatment with Lsd1-IN-24, typically using Western blotting or flow cytometry.
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Materials:

Gastric cancer cell lines (e.g., BGC-823, MFC)

Lsd1-IN-24

Cell lysis buffer

Primary antibody against PD-L1

Secondary antibody (HRP-conjugated for Western blot, or fluorophore-conjugated for flow

cytometry)

Loading control antibody (e.g., anti-β-actin)

Procedure (Western Blot):

Seed cancer cells in culture plates and allow them to adhere.

Treat the cells with varying concentrations of Lsd1-IN-24 for a specified duration (e.g., 48

hours).

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary anti-PD-L1 antibody.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Normalize the PD-L1 band intensity to the loading control.

T-Cell Mediated Cytotoxicity Assay
This assay evaluates the ability of T-cells to kill cancer cells and how this is affected by Lsd1-
IN-24 treatment.[4]
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Materials:

Gastric cancer cells (target cells)

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effector cells)

Lsd1-IN-24

Cell culture medium

Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

Culture the target cancer cells and treat them with Lsd1-IN-24 for a predetermined time to

modulate PD-L1 expression.

Isolate effector T-cells from healthy donor blood.

Co-culture the pre-treated target cells with the effector T-cells at various effector-to-target

(E:T) ratios.

Incubate the co-culture for a specified period (e.g., 4-24 hours).

Measure the extent of target cell lysis using a cytotoxicity detection kit according to the

manufacturer's instructions.

Calculate the percentage of specific lysis.

In Vivo Xenograft Model
This protocol describes the evaluation of Lsd1-IN-24's anti-tumor efficacy in a mouse model.[5]

[6]

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

MFC gastric cancer cells
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Lsd1-IN-24 formulated for in vivo administration

Vehicle control

Procedure:

Subcutaneously inject MFC cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomize the mice into treatment and control groups.

Administer Lsd1-IN-24 or vehicle to the respective groups according to a defined dosing

schedule and route (e.g., oral gavage daily).

Monitor tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, immunohistochemistry for biomarkers like Ki-67 and PD-L1).

Conclusion
Lsd1-IN-24 is a promising LSD1 inhibitor that has been rationally designed and optimized from

a known drug scaffold. Its potent enzymatic inhibition translates into significant anti-tumor

activity, particularly through the modulation of the immune checkpoint protein PD-L1. The

detailed medicinal chemistry, SAR, and biological data presented in this guide provide a solid

foundation for further preclinical and clinical development of Lsd1-IN-24 and related

phenothiazine-based compounds as novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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